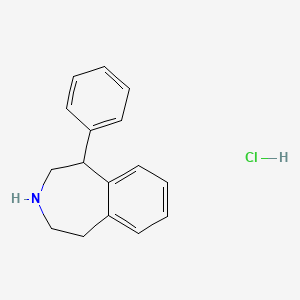

1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride

Übersicht

Beschreibung

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 . It is a molecular entity capable of accepting a hydron from a donor (Bronsted acid) .

Synthesis Analysis

The compound can be synthesized by intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-C4H9Li as a key reaction step .Molecular Structure Analysis

The molecular formula of the compound is C16H17NO2 . It has a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8 .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, when methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines are heated in formic acid they rearrange initially to give 5-phenyl-2,3-dihydro-1H-3-benzazepines which, on further heating in formic acid, are reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 467.1±45.0 °C at 760 mmHg, and a flash point of 180.1±19.3 °C . It has 3 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Dopaminergic Activity : A study by Pfeiffer et al. (1982) synthesized and evaluated 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists of central and peripheral dopamine receptors. These compounds showed promising dopaminergic activity, which was measured through effects on renal blood flow in dogs and rotational effects in rats with lesions in the substantia nigra (Pfeiffer et al., 1982).

Synthesis Methods : Ackerman et al. (1972) discussed a new synthesis method for 5-Phenyl-2,3-dihydro- and 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-ones, providing insights into the chemical transformations and structure of these benzazepine derivatives (Ackerman et al., 1972).

Receptor Ligand Properties : Research by Neumeyer et al. (1991) synthesized and evaluated the affinity of various 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines for the D1 dopamine receptor. The study identified 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine as a suitable candidate for further in vivo studies (Neumeyer et al., 1991).

Modulation of Sigma-1 Receptor : Guo et al. (2013) explored the modulation of SKF83959 and its analogs (which include similar benzazepine structures) on the sigma-1 receptor. They discovered that these compounds had a significant allosteric effect on the sigma-1 receptor, suggesting a new role for these substances in pharmacological applications (Guo et al., 2013).

Inhibition of Potassium Channels : Kuzhikandathil and Oxford (2002) studied how SCH23390, a compound related to 1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride, inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels. This unexpected finding suggested that the compound might be useful in designing novel GIRK channel-selective blockers (Kuzhikandathil & Oxford, 2002).

Wirkmechanismus

While the specific mechanism of action for 1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride is not mentioned in the search results, a structurally related compound, R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390), is a widely used, highly selective antagonist of D1 dopamine receptors .

Zukünftige Richtungen

The compound’s structure may open up avenues for further structural derivations towards selective D1R ligands with enhanced pharmacokinetic properties . Additionally, a solution of the benzoxazonine 2 in acetonitrile heated at reflux led to slow isomerisation via a [1,3] shift to yield the benzoxazepine 7; an equilibrium between 2 and 7 (ca. 24:76 ratio, 2:7) was obtained on heating either 2 or 7 at a higher temperature in refluxing xylene for 1 h .

Eigenschaften

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBVNUZIFAKAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N''-[(furan-2-yl)methyl]guanidine; sulfuric acid](/img/structure/B7759456.png)

![benzyl-[3-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]propyl]-dimethylazanium;chloride](/img/structure/B7759460.png)

![2-(1-Methylpyrrolidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-ol;iodide](/img/structure/B7759491.png)

![1-Ethyl-6-fluoro-7-[4-(2-methylpropanoyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7759509.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide](/img/structure/B7759523.png)

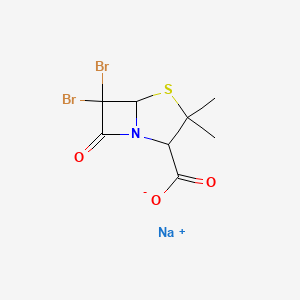

![Sodium;6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759530.png)